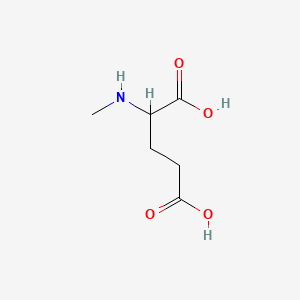

N-methylglutamic acid

Description

N-Methyl-DL-glutamic Acid as a Derivative of Glutamic Acid

Glutamic acid is a non-essential amino acid, meaning the human body can synthesize it. It is the most abundant excitatory neurotransmitter in the vertebrate nervous system. smolecule.com N-Methyl-DL-glutamic acid, as a derivative, shares the foundational structure of glutamic acid but with a key chemical alteration. smolecule.com

The addition of a methyl group to the nitrogen atom of the amino group distinguishes N-Methyl-DL-glutamic acid from its parent compound. This methylation increases the molecule's hydrophobicity and steric bulk, which can influence how it binds to receptors and how it is metabolized. NMDLA is a racemic mixture, meaning it contains both the D- and L-enantiomers of N-methylglutamic acid.

Table 1: Comparison of Glutamic Acid and N-Methyl-DL-glutamic Acid

| Property | Glutamic Acid | N-Methyl-DL-glutamic Acid |

| Molecular Formula | C₅H₉NO₄ | C₆H₁₁NO₄ |

| Molar Mass | 147.13 g/mol | 161.16 g/mol smolecule.com |

| Structure | Contains a primary amine (-NH₂) | Contains a secondary amine (-NHCH₃) |

| Chirality | Exists as L-glutamic acid and D-glutamic acid | Exists as a racemic mixture of N-Methyl-L-glutamic acid and N-Methyl-D-glutamic acid |

Historical Context of N-Methyl-DL-glutamic Acid Research

The study of N-Methyl-DL-glutamic acid is intrinsically linked to the broader history of glutamic acid research. Glutamic acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen. However, it wasn't until the early 20th century that its significance as a key component of the "umami" taste was identified by Japanese chemist Kikunae Ikeda in 1908, leading to the commercial production of monosodium glutamate (B1630785) (MSG). researchgate.net

Research into derivatives of glutamic acid, including N-methylated forms, followed the growing understanding of amino acid chemistry and neurobiology. The development of synthetic methods for glutamic acid in the mid-20th century paved the way for the creation and study of its analogs. The specific synthesis and characterization of N-Methyl-DL-glutamic acid emerged from systematic investigations into how modifying amino acids affects their biological properties. Early research in the 1960s and 1970s focused on the enzymatic synthesis and degradation of N-methylated amino acids, establishing their roles in microbial metabolism. wikipedia.org

Significance of N-Methyl-DL-glutamic Acid in Biochemical Studies

N-Methyl-DL-glutamic acid is a valuable tool in biochemical and neuroscience research for several reasons. Its structural similarity to glutamic acid allows it to interact with glutamate receptors, making it useful for studying the function of these receptors in the central nervous system. smolecule.com

The "DL" designation indicates that the compound is a racemic mixture, containing both the N-methyl-D-glutamic acid and N-methyl-L-glutamic acid stereoisomers. The D-isomer is particularly significant as it is a component of the well-known NMDA (N-methyl-D-aspartate) receptor agonist, which is a subtype of glutamate receptor. nih.gov This has made N-methylated amino acids crucial in the study of synaptic plasticity, learning, and memory. nih.gov

Furthermore, N-methylated glutamic acid derivatives are intermediates in certain metabolic pathways, particularly in bacteria. For instance, N-methylglutamate is involved in the N-methylglutamate pathway, which allows some bacteria to use methylamine (B109427) as a source of carbon and nitrogen.

Overview of Research Trajectories for N-Methyl-DL-glutamic Acid

Current and future research involving N-Methyl-DL-glutamic acid continues to build on its established roles in neuroscience and microbiology. Key areas of investigation include:

Neuroreceptor Studies: Continued use as a tool to probe the structure and function of glutamate receptors, particularly the NMDA receptor subtype. smolecule.com

Metabolic Pathway Elucidation: Further investigation into the role of N-methylated amino acids in microbial metabolism, which could have implications for understanding bacterial survival and adaptation. smolecule.com

Development of Novel Compounds: The synthesis of new derivatives of N-Methyl-DL-glutamic acid to explore their potential as research tools or therapeutic agents. researchgate.net

Table 2: Key Research Milestones

| Year | Milestone | Significance |

| 1866 | Isolation of glutamic acid by Karl Heinrich Ritthausen. | Laid the foundation for the study of glutamic acid and its derivatives. |

| 1908 | Identification of glutamic acid's role in "umami" taste by Kikunae Ikeda. researchgate.net | Spurred commercial interest and further research into glutamic acid. |

| 1950s-1970s | Establishment of glutamatergic synaptic transmission and classification of glutamate receptors. nih.gov | Provided the neurobiological context for the study of glutamic acid derivatives. |

| 1966 | Research on the enzymatic synthesis of this compound. wikipedia.org | Elucidated the biochemical pathways involving methylated amino acids. |

| 2000 | Publication of the single-crystal X-ray crystallography of N-Methyl-DL-glutamic acid. researchgate.netpublish.csiro.au | Provided a definitive three-dimensional structure of the molecule. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986911 | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-16-3, 6753-62-4 | |

| Record name | N-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35989-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Stereochemical Considerations in Biological Activity

Conformational Analysis of N-Methyl-DL-glutamic Acid in Zwitterionic Form

In the solid state, N-Methyl-DL-glutamic acid exists as a zwitterion, where the amino nitrogen is protonated, and the α-carboxyl group is deprotonated. researchgate.netpublish.csiro.au Single-crystal X-ray diffraction analysis has provided a detailed understanding of its three-dimensional structure. researchgate.netsmolecule.com

Crystallographic studies reveal that N-Methyl-DL-glutamic acid crystallizes in the orthorhombic space group Pbca. researchgate.net The crystal structure is stabilized by an extensive three-dimensional network of intermolecular hydrogen bonds. publish.csiro.ausmolecule.com These bonds involve the carboxylate proton and the two protons on the protonated nitrogen atom, linking adjacent molecules. researchgate.netsmolecule.com An intramolecular hydrogen bond is also observed between the amino group and the α-carboxy group. publish.csiro.au Infrared spectroscopy further supports the zwitterionic nature of the compound in the solid state, showing absorption bands characteristic of both carboxylate anions and protonated amino groups. researchgate.netsmolecule.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.219(2) |

| b (Å) | 10.583(1) |

| c (Å) | 9.595(1) |

| Z | 8 |

| Final R value | 0.049 |

Influence of the Methylamino Group on Stereoselectivity and Biological Interactions

The presence of the N-methyl group significantly influences the compound's biological activity. N-methylation is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides. It can increase proteolytic stability, improve membrane permeability, and extend the biological half-life of peptide-based drugs. mdpi.com

The methylamino group can also introduce conformational constraints in peptides, which can be beneficial for stabilizing specific secondary structures. However, N-methylated amino acids can also present challenges in peptide synthesis, sometimes leading to urethane (B1682113) formation during coupling reactions. researchgate.net The steric hindrance from the methyl group can also reduce the basicity of the amino group compared to primary amines. smolecule.com

In the context of glutamate (B1630785) receptors, N-Methyl-DL-glutamic acid acts as an agonist, particularly at the N-methyl-D-aspartate (NMDA) receptor, mimicking the action of the primary excitatory neurotransmitter, glutamate. However, it is considered a weaker agonist than NMDA itself. nih.gov

Isomeric Forms of N-Methyl-DL-glutamic Acid: DL vs. L and D Enantiomers

N-Methyl-DL-glutamic acid is a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. The stereochemistry at the α-carbon is crucial for biological recognition and activity.

N-Methyl-L-glutamic acid (NMLG) is the naturally occurring stereoisomer and is an intermediate in methane (B114726) metabolism in some organisms. smolecule.comwikipedia.org It is produced biosynthetically from methylamine (B109427) and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase. wikipedia.org This L-enantiomer is a selective agonist for specific glutamate receptors and is utilized in neuroscience research to study synaptic transmission and neuroplasticity. chemimpex.com

The different biological activities of the L- and D-isomers highlight the stereospecificity of enzyme and receptor interactions. acs.org

Structure-Activity Relationship Studies of N-Methyl-DL-glutamic Acid and Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For N-Methyl-DL-glutamic acid and its analogs, these studies are crucial for understanding their interactions with glutamate receptors and transporters.

N-Methyl-DL-glutamic acid itself has been shown to have excitatory activity on neurons, though it is less potent than N-methyl-D-aspartic acid (NMDA). nih.gov This suggests that while the N-methyl group is important, other structural features also play a significant role in receptor activation. nih.gov For instance, the length of the side chain is critical, as N-methyl-DL-aspartic acid shows greater potency than N-methyl-DL-glutamic acid.

Molecular Mechanisms of Action and Receptor Interactions

N-Methyl-DL-glutamic Acid as an Excitatory Amino Acid Receptor Agonist

N-Methyl-DL-glutamic acid, a derivative of the primary excitatory neurotransmitter glutamic acid, functions as an agonist at excitatory amino acid (EAA) receptors. smolecule.comnih.gov As a structural analog of L-glutamic acid, it can interact with and activate glutamate (B1630785) receptors within the central nervous system, thereby influencing neurotransmission. smolecule.commedchemexpress.com Glutamate itself is the major excitatory neurotransmitter in the mammalian brain, and its receptors are broadly categorized into ionotropic and metabotropic types. nih.govpressbooks.pub The ionotropic receptors, which include the N-Methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA), and kainate receptors, are ligand-gated ion channels. nih.gov N-Methyl-DL-glutamic acid's activity as an agonist at these receptors makes it a valuable tool in neuroscience research for investigating synaptic transmission, neuroplasticity, and the mechanisms underlying learning and memory. chemimpex.com

The excitatory action of compounds like N-Methyl-DL-glutamic acid stems from their ability to bind to these receptors and induce a conformational change that opens an ion channel, leading to the influx of cations and depolarization of the neuronal membrane. pressbooks.pub This fundamental process underlies excitatory neurotransmission throughout the brain. nih.gov The study of EAA agonists is crucial for understanding both normal brain function and the pathophysiology of various neurological and psychiatric disorders. nih.govnih.gov

Intracellular Signaling Cascades Triggered by N-Methyl-DL-glutamic Acid

The activation of NMDA receptors by N-Methyl-DL-glutamic acid initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These cascades are fundamental to the induction of long-lasting changes in synaptic strength.

Calcium Ion Influx and Downstream Signaling

Upon relief of the magnesium block and binding of N-Methyl-DL-glutamic acid and its co-agonist, the NMDA receptor channel opens, allowing a significant influx of calcium ions (Ca2+) into the postsynaptic neuron. wikipedia.orgnih.gov This rise in intracellular calcium concentration acts as a critical second messenger, triggering a variety of downstream signaling pathways. nih.govnih.gov The magnitude and temporal dynamics of the calcium influx are crucial in determining the nature of the subsequent cellular response. Moderate levels of calcium influx can lead to the activation of calmodulin (CaM), a calcium-binding protein. nih.gov

Activation of Protein Kinases (e.g., CaMKII)

The calcium-calmodulin complex (Ca2+/CaM) activates several protein kinases, with Calcium/calmodulin-dependent protein kinase II (CaMKII) being one of the most significant. nih.gov Following a sufficient influx of calcium through NMDA receptors, CaMKII is activated and can autophosphorylate, leading to a persistently active state even after intracellular calcium levels have returned to baseline. nih.gov This activated CaMKII can then phosphorylate various synaptic proteins, including AMPA receptors, which can increase their conductance and promote their insertion into the postsynaptic membrane. nih.gov CaMKII can also translocate to the postsynaptic density, where it binds to the GluN2B subunit of the NMDA receptor, contributing to the structural and functional changes that underlie synaptic plasticity. nih.gov

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

The signaling cascades initiated by N-Methyl-DL-glutamic acid at NMDA receptors are central to the induction of both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity thought to underlie learning and memory. nih.govwikipedia.org

LTP, a long-lasting enhancement in signal transmission between two neurons, is typically induced by high-frequency stimulation. This strong stimulation leads to a large and rapid influx of calcium through NMDA receptors, robustly activating CaMKII and other kinases. youtube.comnih.gov This results in the phosphorylation of AMPA receptors and the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. youtube.com

Conversely, LTD, a long-lasting reduction in synaptic efficacy, is often induced by prolonged, low-frequency stimulation. wikipedia.orgyoutube.com This pattern of stimulation leads to a smaller, more gradual increase in postsynaptic calcium concentration. youtube.com This modest calcium signal is insufficient to strongly activate kinases like CaMKII but is effective in activating calcium-dependent phosphatases. wikipedia.org These phosphatases dephosphorylate synaptic proteins, including AMPA receptors, which can lead to their removal from the postsynaptic membrane, thus weakening the synapse. wikipedia.org The application of NMDA has been shown to induce a transient depression of synaptic transmission, which can be followed by long-term depression. nih.gov

Key Molecular Events in LTP and LTD Induction

| Feature | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) |

| Stimulation Pattern | High-frequency | Low-frequency |

| NMDA Receptor Activation | Strong | Weak |

| Postsynaptic Ca2+ Influx | Large and rapid | Small and slow |

| Primary Enzyme Activated | Protein kinases (e.g., CaMKII) | Protein phosphatases |

| Effect on AMPA Receptors | Increased phosphorylation and insertion into membrane | Dephosphorylation and removal from membrane |

| Synaptic Strength | Increased | Decreased |

Neurobiological and Physiological Roles

Involvement of N-Methyl-DL-glutamic Acid in Learning and Memory Processes

The NMDA receptor system, for which N-Methyl-DL-glutamic acid acts as a potent agonist, plays a crucial role in the mechanisms of learning and memory formation. nih.gov Activation of NMDA receptors is a key requirement for the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. wikipedia.org LTP is widely considered one of the major cellular mechanisms underlying learning and memory. youtube.com

Research has consistently demonstrated that the modulation of NMDA receptor activity directly impacts cognitive functions:

Agonist-driven Enhancement: Studies in animal models have shown that NMDA receptor agonists can enhance retention in learning paradigms. jneurosci.org Genetic enhancement of NMDA receptor function has also been linked to superior learning and memory capabilities. nih.gov

Antagonist-induced Impairment: Conversely, the administration of NMDA receptor antagonists has been shown to produce a dose-dependent impairment of memory retention. jneurosci.org In humans, antagonists like ketamine can evoke cognitive deficits, further highlighting the receptor's importance in normal memory processes. nih.gov

The central role of the NMDA receptor in these processes is linked to its function as a "coincidence detector," which requires simultaneous presynaptic glutamate (B1630785) release and postsynaptic depolarization to become fully active. wikipedia.org This mechanism is fundamental for synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the basis of memory formation. wikipedia.orgnih.gov

Table 1: Effects of NMDA Receptor Modulation on Learning and Memory in Animal Models This table is interactive and allows for sorting and filtering of data.

| Modulator Type | Specific Compound Example | Observed Effect on Memory | Relevant Mechanism | Source |

|---|---|---|---|---|

| Agonist | N-Methyl-D-aspartate (NMDA) | Enhanced retention | Activation of NMDA receptors, promotion of LTP | jneurosci.org |

| Antagonist | MK-801 | Impaired object recognition memory | Blockade of NMDA receptor channels | nih.gov |

| Antagonist | SDZ EAA 494 | Impaired verbal and nonverbal memory | Competitive antagonism at the NMDA receptor | nih.gov |

Role in Central Nervous System Excitatory Neurotransmission

L-glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by various receptors, including the NMDA receptor. nih.govnih.gov N-Methyl-DL-glutamic acid, by selectively activating NMDA receptors, directly engages the machinery of excitatory neurotransmission. wikipedia.org Glutamatergic synapses account for a vast majority of the synapses in the brain. dntb.gov.ua

The NMDA receptor's function in neurotransmission is unique. At a neuron's resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+). wikipedia.orgfrontiersin.org For the channel to open, two conditions must be met simultaneously:

Glutamate (or an agonist like N-Methyl-DL-glutamic acid) and a co-agonist (typically glycine (B1666218) or D-serine) must bind to the receptor. wikipedia.orgdntb.gov.ua

The postsynaptic membrane must be sufficiently depolarized to expel the Mg2+ ion from the channel pore. nih.govfrontiersin.org

This dual requirement makes the NMDA receptor a critical component for amplifying synaptic signals and integrating neuronal activity. nih.gov Once opened, the NMDA receptor channel allows the influx of sodium (Na+) and, notably, calcium (Ca2+) ions. dntb.gov.ua The influx of Ca2+ is particularly significant as it acts as a crucial second messenger, initiating a wide range of intracellular signaling cascades that can lead to changes in gene expression and the strengthening of the synapse, as seen in LTP. nih.govnih.gov

Table 2: Comparison of Ionotropic Glutamate Receptors in Excitatory Neurotransmission This table is interactive and allows for sorting and filtering of data.

| Receptor Type | Selective Agonist(s) | Key Characteristics | Primary Ion Permeability | Source |

|---|---|---|---|---|

| NMDA | N-Methyl-D-aspartate | Voltage-dependent Mg2+ block; requires co-agonist | Na+, K+, Ca2+ | nih.govdntb.gov.ua |

| AMPA | AMPA | Mediates fast excitatory transmission | Na+, K+ | nih.govdntb.gov.ua |

| Kainate | Kainic acid | Can have both presynaptic and postsynaptic roles | Na+, K+ | nih.govdntb.gov.ua |

N-Methyl-DL-glutamic Acid in Neuronal Development and Synaptic Refinement

The activation of NMDA receptors by agonists such as N-Methyl-DL-glutamic acid is essential for the proper development of the nervous system. nih.gov During the neonatal period, many glutamatergic synapses are "silent," containing NMDA receptors but few or no AMPA receptors, making NMDA receptor activation a primary driver of synaptic transmission and maturation. nih.govfrontiersin.org

NMDA receptor activity is crucial for several developmental processes:

Synaptogenesis and Synapse Stabilization: NMDA receptor activation promotes the insertion of AMPA receptors into synapses, a key step in the maturation of glutamatergic connections. nih.gov This activity helps to stabilize dendritic spines and newly formed synapses. nih.gov

Synaptic Pruning and Refinement: The initial wiring of the brain involves the formation of an excess of neuronal connections. Activity-dependent competition, largely mediated by NMDA receptors, is critical for eliminating weaker or inappropriate synapses and strengthening the appropriate ones. nih.govnih.gov Studies have shown that blocking NMDA receptors prevents the normal regression of supernumerary synapses, while applying exogenous NMDA can accelerate synapse elimination. jneurosci.orgnih.gov

Dendritic and Axonal Arborization: The structural development of a neuron, including the branching of its dendrites and axons, is guided by synaptic activity. NMDA receptor signaling plays a key role in refining these structures, thereby shaping the neuron's functional role within its circuit. nih.gov

This involvement highlights that the glutamatergic system, particularly via the NMDA receptor, is fundamental in sculpting the precise patterns of neural connectivity from an initially diffuse state. nih.gov

Table 3: Role of NMDA Receptor Activation in Neural Development This table is interactive and allows for sorting and filtering of data.

| Developmental Process | Effect of NMDA Receptor Activation | Underlying Mechanism | Source |

|---|---|---|---|

| Synapse Maturation | Promotes maturation of "silent" synapses | Facilitates insertion of AMPA receptors into the postsynaptic membrane. | nih.gov |

| Synapse Elimination (Pruning) | Regulates the elimination of excess/weak synapses | Activity-dependent competition; destabilizes weaker inputs. | nih.govjneurosci.orgnih.gov |

| Dendritic Spine Stabilization | Stabilizes dendritic spines and synapses | Mediates synaptic recruitment of AMPA receptors and stabilizes the actin cytoskeleton. | nih.gov |

Influence on Neuroendocrine Systems

The excitatory amino acid system, including NMDA receptors, plays a significant role in the regulation of neuroendocrine functions, primarily through actions within the hypothalamus. mdpi.com The hypothalamus contains a high concentration of glutamate and its various receptor subtypes, which are involved in controlling the pituitary gland's hormone secretion. nih.gov

Administration of NMDA receptor agonists like N-Methyl-DL-glutamic acid has been shown to influence the release of several key hormones:

Gonadotropin-Releasing Hormone (GnRH) / Luteinizing Hormone (LH): NMDA receptor activation is a powerful stimulus for the release of GnRH from the hypothalamus, which in turn leads to a rapid release of LH from the pituitary. nih.gov This pathway is physiologically important for the control of reproductive cycles, and blocking NMDA receptors can inhibit the preovulatory LH surge. nih.gov

Growth Hormone (GH): Studies have demonstrated that N-methyl-D,L-aspartic acid can trigger the release of GH.

Prolactin: The activation of NMDA receptors has been observed to cause a suppression of prolactin secretion.

These findings indicate that glutamate, acting via NMDA receptors, is a major excitatory transmitter involved in the complex regulation of the hypothalamic-pituitary axis, which governs stress, metabolism, growth, and reproduction. mdpi.com

Table 4: Effects of N-Methyl-DL-glutamic Acid (as an NMDA agonist) on Pituitary Hormone Secretion This table is interactive and allows for sorting and filtering of data.

| Hormone | Effect of NMDA Agonist Administration | Mediating Hormone/Location | Source |

|---|---|---|---|

| Luteinizing Hormone (LH) | Stimulates a rapid pulse of release | GnRH in the hypothalamus | nih.gov |

| Growth Hormone (GH) | Stimulates release | Hypothalamus | |

| Prolactin | Suppresses secretion | Hypothalamus/Pituitary |

Metabolic Pathways and Biochemical Transformations

N-Methyl-DL-glutamic Acid as an L-Glutamic Acid Analog

N-Methyl-DL-glutamic acid is recognized as a structural analog of L-glutamic acid. medchemexpress.comchemicalbook.com This structural similarity, characterized by the presence of a methyl group on the amino group of the glutamic acid backbone, is fundamental to its biological activities and interactions within metabolic pathways. wikipedia.org As an analog, it can mimic L-glutamic acid and interact with enzymes and transporters that are specific to the endogenous amino acid. The classification of N-methyl-L-glutamic acid, a component of the DL-racemic mixture, falls under the class of organic compounds known as glutamic acid and its derivatives. These are compounds that contain glutamic acid or a derivative formed by reactions at the amino or carboxy groups.

The structural characteristics of N-Methyl-DL-glutamic acid are detailed in the table below:

| Property | Value |

| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid |

| Molecular Formula | C6H11NO4 |

| Molar Mass | 161.157 g·mol−1 |

| Synonyms | N-Methylglutamic acid; Methylglutamate |

This data is compiled from multiple sources. wikipedia.orgnih.gov

Relationship to Glutamate (B1630785) Metabolism in the Brain

Glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system, and its metabolism is a highly regulated process crucial for normal brain function. nih.govwikipedia.org The concentration of glutamate is carefully controlled through a series of metabolic pathways, including the glutamate-glutamine cycle, which involves both neurons and glial cells. aimspress.comclevelandclinic.org Given that N-Methyl-DL-glutamic acid is an analog of L-glutamic acid, its presence can influence the intricate balance of glutamate metabolism.

The glutamate-glutamine cycle is central to maintaining the brain's glutamate supply. aimspress.com In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase. aimspress.comnih.gov This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. nih.govmhmedical.com

Due to its structural similarity to glutamate, N-Methyl-DL-glutamic acid has the potential to interact with both glutamine synthetase and glutaminase. While specific inhibitory or substrate activities of the N-methylated form are not extensively detailed in the provided context, analogs of glutamate are known to have effects on these enzymes. The proper functioning of glutamine synthetase is critical, as its deficiency can lead to severe brain malformations. mhmedical.com

Aminotransferases, also known as transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgnih.gov These reactions are fundamental for the synthesis and degradation of amino acids. In the brain, glutamate is a key participant in these reactions, often acting as the amino group donor. almerja.com For instance, aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two significant aminotransferases that utilize glutamate. nih.govresearchgate.net

The general mechanism of an aminotransferase reaction involves two stages and requires the coenzyme pyridoxal-5'-phosphate (PLP). wikipedia.orgalmerja.com

General Aminotransferase Reaction:

Amino Acid 1 + α-Keto Acid 2 ↔ α-Keto Acid 1 + Amino Acid 2

As an analog of L-glutamic acid, N-Methyl-DL-glutamic acid could potentially serve as a substrate or inhibitor for aminotransferases. If it acts as a substrate, it would donate its methylamino group to an α-keto acid, leading to the formation of a new N-methylated amino acid and the corresponding α-keto acid of N-Methyl-DL-glutamic acid. However, the specificity of various aminotransferases for N-methylated substrates would determine the extent of these reactions.

Transport Mechanisms of N-Methyl-DL-glutamic Acid in Biological Systems

The movement of amino acids and their analogs across biological membranes is mediated by specific transport proteins. The transport of N-Methyl-DL-glutamic acid is expected to involve systems that handle acidic and neutral amino acids, owing to its structural resemblance to L-glutamic acid.

The XAG- system is a family of transporters with a high affinity for the acidic amino acids L-glutamic acid and L-aspartic acid. online-medical-dictionary.org These transporters are dependent on sodium and potassium ions. online-medical-dictionary.orgsemanticscholar.org Given that N-Methyl-DL-glutamic acid is a derivative of glutamic acid, it is plausible that it is a substrate for the XAG- system transporters. Research on other glutamic acid analogs has demonstrated their transport via this system. researchgate.net The members of the solute carrier family 1 (SLC1) include five high-affinity glutamate transporters that exhibit the properties of the XAG- system. nih.gov

The Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a sodium-dependent neutral amino acid transporter. nih.govresearchgate.net While its name suggests a preference for smaller neutral amino acids, ASCT2 is a primary transporter for glutamine. solvobiotech.combiorxiv.org It functions as an antiporter, exchanging extracellular sodium and a neutral amino acid for an intracellular neutral amino acid. nih.govbiorxiv.org The structural features of N-Methyl-DL-glutamic acid, particularly the presence of the methyl group which can alter its charge and steric properties, may allow for its interaction with transporters like ASCT2.

| Transporter System | Primary Substrates | Ion Dependence | Potential Interaction with N-Methyl-DL-glutamic Acid |

| XAG- | L-Glutamic Acid, L-Aspartic Acid | Sodium, Potassium | Potential substrate due to structural analogy to L-glutamic acid. |

| ASCT2 (SLC1A5) | Alanine, Serine, Cysteine, Glutamine | Sodium | Potential for interaction due to its amino acid structure. |

Potential for Incorporation into Proteins

The incorporation of N-methylated amino acids, including N-Methyl-DL-glutamic acid, into nascent polypeptide chains during ribosomal protein synthesis presents significant challenges to the translational machinery. While N-methylated amino acids are found in naturally occurring bioactive peptides, these are typically synthesized non-ribosomally. The ribosomal incorporation of N-methyl-L-α-amino acids (MeAA) with negatively charged sidechains, such as N-methyl-L-glutamic acid (MeGlu), is notably inefficient compared to those with neutral or positively charged side chains nih.gov.

The primary obstacle to the efficient ribosomal incorporation of MeGlu lies in the reduced binding affinity of its corresponding aminoacyl-tRNA to the elongation factor Tu (EF-Tu) nih.gov. EF-Tu is a crucial GTP-binding protein responsible for transporting aminoacyl-tRNAs to the A-site of the ribosome. The amino acid binding pocket of EF-Tu contains aspartic and glutamic acid residues, which results in electrostatic repulsion with the negatively charged side chain of MeGlu on the aminoacyl-tRNA nih.gov. This repulsion hinders the stable formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, which is essential for efficient delivery to the ribosome.

Despite these challenges, recent advancements in synthetic biology have explored strategies to enhance the ribosomal incorporation of N-methylated amino acids. These strategies include the use of modified bacterial ribosomes and the supplementation of the in vitro translation system with specific elongation factors.

Strategies to Enhance Incorporation:

Modified Ribosomes: Engineered ribosomes have been shown to better accommodate the steric hindrance imposed by the N-methyl group, thereby facilitating the incorporation of various N-methylated amino acids into peptides and proteins acs.orgnih.gov.

Elongation Factor P (EF-P): Supplementing the translation system with EF-P has been demonstrated to improve the yields of peptides and proteins containing most of the N-methylated amino acids studied acs.orgnih.gov. EF-P is known to facilitate the formation of peptide bonds involving proline, which is structurally similar to N-methylated amino acids.

ATP-Binding Cassette Family-F (ABC-F) Proteins: Certain ABC-F proteins have been explored for their potential to promote the efficient translation of difficult peptide sequences containing multiple types of nonproteinogenic amino acids, including N-methyl-l-α-amino acids oup.com.

Research Findings on N-Methylated Amino Acid Incorporation:

Interactive Data Table: Efficiency of N-Methylated Amino Acid Incorporation

| N-Methylated Amino Acid | Relative Incorporation Efficiency | Factors Affecting Efficiency |

| N-methyl-alanine | High | Favorable steric profile |

| N-methyl-phenylalanine | High | Favorable steric profile |

| N-methyl-glycine | Moderate | Less steric hindrance |

| N-methyl-tyrosine | Moderate | Steric bulk of side chain |

| N-methyl-leucine | Low | Steric hindrance |

| N-methyl-isoleucine | Low | Steric hindrance |

| N-methyl-glutamic acid | Very Low | Negative charge repulsion with EF-Tu |

| N-methyl-aspartic acid | Very Low | Negative charge repulsion with EF-Tu |

Data synthesized from multiple research findings indicating general trends in incorporation efficiency.

It is important to note that while these strategies have shown promise, the efficient and site-specific incorporation of N-Methyl-DL-glutamic acid into proteins remains a significant challenge. Further research is required to develop more robust methods for overcoming the limitations imposed by its unique chemical structure.

Biosynthesis and Degradation Pathways of N-Methyl-DL-glutamic Acid (if applicable)

N-Methyl-L-glutamic acid is a known intermediate in the metabolism of methane (B114726) in certain microorganisms wikipedia.org. Its biosynthesis and degradation are part of a specialized metabolic route known as the N-methylglutamate (NMG) pathway, which is essential for the growth of some methylotrophic bacteria on single-carbon compounds like monomethylamine (MMA) acs.org.

Biosynthesis:

The primary route for the biosynthesis of N-Methyl-L-glutamic acid involves the enzymatic transfer of a methyl group from methylamine (B109427) to L-glutamate. This reaction is catalyzed by the enzyme methylamine-glutamate N-methyltransferase (EC 2.1.1.21) wikipedia.org.

Reaction: Methylamine + L-glutamate ⇌ NH₃ + N-methyl-L-glutamate wikipedia.org

This enzyme, also referred to as N-methylglutamate synthase, facilitates the formation of a C-N bond, linking the methyl group to the amino group of L-glutamate researchgate.net.

The NMG pathway involves a series of enzymatic steps. In some bacteria, the pathway is initiated by the action of γ-glutamylmethylamide synthetase (GMAS), which catalyzes the ATP-dependent formation of γ-glutamylmethylamide from L-glutamate and methylamine. Subsequently, N-methylglutamate synthase (NMGS) converts γ-glutamylmethylamide to N-methyl-L-glutamate.

Degradation:

The degradation of N-Methyl-L-glutamic acid serves to regenerate L-glutamate and release the methyl group for further metabolism. This process is primarily catalyzed by the enzyme N-methylglutamate dehydrogenase (EC 1.5.99.5) wikipedia.org. This enzyme oxidatively demethylates N-methyl-L-glutamate to yield L-glutamate and formaldehyde.

Reaction: N-methyl-L-glutamate + acceptor + H₂O ⇌ L-glutamate + formaldehyde + reduced acceptor

The L-glutamate can then re-enter central metabolism, and the formaldehyde can be assimilated or oxidized for energy. The genes encoding the enzymes of the NMG pathway, including N-methylglutamate synthase and N-methylglutamate dehydrogenase, are often found clustered together in the genomes of methylotrophic bacteria.

Key Enzymes in N-Methyl-DL-glutamic Acid Metabolism:

Interactive Data Table: Enzymes of the N-Methylglutamate Pathway

| Enzyme | EC Number | Function | Substrates | Products |

| Methylamine-glutamate N-methyltransferase | 2.1.1.21 | Biosynthesis | Methylamine, L-glutamate | N-methyl-L-glutamate, NH₃ |

| N-methylglutamate dehydrogenase | 1.5.99.5 | Degradation | N-methyl-L-glutamate, H₂O | L-glutamate, Formaldehyde |

The N-methylglutamate pathway represents a key metabolic strategy for the utilization of single-carbon amines in certain microorganisms, with N-Methyl-L-glutamic acid serving as a central intermediate.

Pathophysiological Implications and Disease Models

Role of N-Methyl-DL-glutamic Acid in Excitotoxicity

Excitotoxicity describes the pathological process by which nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). frontiersin.orgnih.gov N-Methyl-DL-glutamic acid contributes to this phenomenon by acting as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptor. frontiersin.orgnih.gov The over-activation of NMDA receptors is a primary driver of excitotoxic injury. frontiersin.org This process is not only a result of excessive neurotransmitter presence but is also facilitated when the neuron's energy metabolism is compromised, which makes it more vulnerable to the toxic effects of excitatory amino acids. nih.gov The sustained activation of these receptors initiates a cascade of events leading to neuronal death, a common pathway in various neurological disorders. frontiersin.orgnih.gov

The neurotoxic effects of N-Methyl-DL-glutamic acid are mediated through its interaction with NMDA receptors, which are highly permeable to both sodium (Na+) and calcium (Ca2+) ions. frontiersin.org The binding of an agonist like N-Methyl-DL-glutamic acid to the NMDA receptor triggers the opening of its associated ion channel. This leads to a significant influx of Na+ and Ca2+, followed by an osmotic influx of water, resulting in acute neuronal swelling and mitochondrial dysfunction. frontiersin.org

The resulting ionic imbalance disrupts cellular homeostasis and activates a variety of downstream enzymes that can degrade essential cellular components. nih.gov The excessive intracellular calcium, in particular, is a key trigger for neurotoxic cascades, leading to the breakdown of proteins, membranes, and nucleic acids, ultimately culminating in neuronal cell death. nih.govnih.gov This excitotoxic process is a fundamental mechanism involved in the neuronal degeneration seen in several central nervous system disorders. nih.gov

A primary consequence of N-Methyl-DL-glutamic acid-induced NMDA receptor overactivation is a massive and sustained influx of Ca2+ into the neuron. frontiersin.orgnih.gov This disruption of calcium homeostasis is a critical step in the pathway to neuronal death. nih.gov The excessive intracellular Ca2+ levels accumulate in mitochondria, which impairs their function and leads to a deficiency in energy (ATP) supply. nih.govnih.gov

This mitochondrial dysfunction, coupled with the activation of various calcium-dependent enzymes, results in the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO). nih.govnih.govnih.gov The generation of these free radicals overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov Oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, and contributes directly to the apoptotic and necrotic cell death pathways observed in excitotoxicity. nih.govnih.gov

Interactive Table: Key Events in N-Methyl-DL-glutamic Acid-Mediated Excitotoxicity

| Initiating Event | Key Receptor Involved | Primary Ions | Immediate Cellular Effect | Downstream Consequences |

|---|---|---|---|---|

| Agonist Binding | NMDA Receptor | Ca2+, Na+ | Neuronal Swelling | Mitochondrial Dysfunction |

| Channel Opening | NMDA Receptor | Ca2+, Na+ | Membrane Depolarization | Enzyme Activation |

| Ion Influx | NMDA Receptor | Ca2+ | Calcium Overload | Oxidative Stress |

| Receptor Overactivation | NMDA Receptor | Ca2+ | Energy Depletion | Apoptosis/Necrosis |

Involvement in Neurodegenerative Disorders

Excitotoxicity driven by the overactivation of glutamate receptors is a shared pathological mechanism implicated in a range of neurodegenerative diseases. frontiersin.orgclevelandclinic.org Conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are all associated with the excessive stimulation of neurons by excitatory amino acids, leading to progressive neuronal loss. frontiersin.orgclevelandclinic.org The ability of N-Methyl-DL-glutamic acid to potently activate NMDA receptors places it as a relevant compound for studying the excitotoxic components of these disorders.

In the context of Alzheimer's disease (AD), glutamatergic system disturbances are a key feature of its pathophysiology. nih.gov Excitotoxicity is believed to contribute significantly to the neuronal loss characteristic of AD. nih.gov The accumulation of amyloid-β, a hallmark of AD, can trigger and potentiate NMDA receptor-mediated excitotoxicity, leading to increased oxidative stress and calcium dysregulation. nih.gov

Models of AD demonstrate that excessive activation of NMDA receptors, particularly those located outside the synapse, contributes to pro-death signaling. nih.gov By mimicking this overstimulation, N-Methyl-DL-glutamic acid can be used in experimental models to induce the downstream effects seen in AD, such as tau protein hyperphosphorylation and neuronal apoptosis, which are driven by the interplay between calcium overload and oxidative stress. nih.gov

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. nih.gov Growing evidence suggests that glutamate-induced excitotoxicity plays a role in this neurodegenerative process. nih.govclevelandclinic.org In PD, an increase in glutamatergic signaling can be a "critical strike" to the already vulnerable dopaminergic neurons. nih.gov

Overactivation of NMDA receptors by an agonist like N-Methyl-DL-glutamic acid leads to excessive Ca2+ influx, which in turn elevates levels of ROS and exacerbates oxidative damage. nih.gov This mechanism is highly relevant to PD, as oxidative stress is a well-established contributor to the pathology of the disease. nih.gov Furthermore, studies on PD models have shown disruptions in glutamic acid metabolism, highlighting the importance of the glutamatergic system in the disease's progression. researchgate.net In vitro models of PD have shown that while glutamate can be protective by preserving mitochondrial function under certain conditions, its over-abundance leads to oxidative damage and calcium overload, effects that can be replicated by N-Methyl-DL-glutamic acid. nih.gov

Glutamate excitotoxicity is one of the most investigated hypotheses in the pathology of Amyotrophic Lateral Sclerosis (ALS), a disease defined by the degeneration of motor neurons. researchgate.net The mechanism is thought to involve excessive glutamate in the synaptic cleft, leading to the over-stimulation of glutamate receptors, including NMDA and AMPA receptors, on motor neurons. researchgate.netnih.gov

This pathological process is often compounded by the reduced expression and function of glial glutamate transporters, which are responsible for clearing glutamate from the synapse. frontiersin.orgresearchgate.net The resulting persistent glutamatergic signaling leads to an influx of excess calcium, triggering mitochondrial dysfunction and the production of ROS. nih.gov N-Methyl-DL-glutamic acid can be used in ALS models to simulate this chronic excitotoxic state and study the specific vulnerability of motor neurons to this type of damage. researchgate.netnih.gov

Interactive Table: N-Methyl-DL-glutamic Acid in Neurodegenerative Disease Models

| Disease Model | Primary Affected Neurons | Key Pathological Feature | Role of Excitotoxicity |

|---|---|---|---|

| Alzheimer's Disease | Hippocampal and Cortical Neurons | Amyloid-β Plaques, Tau Tangles | Potentiates amyloid-β toxicity, causes Ca2+ dysregulation. nih.govnih.gov |

| Parkinson's Disease | Dopaminergic Neurons | Loss of Substantia Nigra Neurons | Induces oxidative stress and mitochondrial damage in dopaminergic neurons. nih.gov |

| ALS | Motor Neurons | Motor Neuron Degeneration | Over-stimulates glutamate receptors, leading to neuronal death. researchgate.netnih.gov |

Epilepsy and Seizure Activity in Relation to N-Methyl-DL-glutamic Acid

N-Methyl-DL-glutamic acid, through its action on glutamate receptors, is centrally implicated in the study of epilepsy and seizure activity. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathogenesis of seizures. nih.gov The N-methyl-D-aspartate (NMDA) receptor, a specific type of ionotropic glutamate receptor, plays a crucial role in mediating slow postsynaptic excitatory potentials. nih.govnih.gov An imbalance between excitatory glutamatergic signaling and inhibitory systems, often involving GABA, is a foundational theory in the development of epilepsy. nih.gov

Research has demonstrated that excessive activation of glutamate receptors, particularly NMDA receptors, contributes to the initiation and propagation of seizure activity. researchgate.net During prolonged seizures, such as in status epilepticus, there is an increase in extracellular glutamate which leads to overstimulation of these receptors. nih.gov This overstimulation can result in sustained seizure activity and contribute to seizure-induced brain damage. nih.gov In animal models, the administration of potent NMDA receptor agonists can induce convulsions, highlighting the direct link between activation of this system and seizure generation. researchgate.net

Furthermore, studies on developing brains have shown that the blockade of glutamate transporters, which are responsible for clearing glutamate from the synapse, can generate recurrent NMDA receptor-mediated seizures. jneurosci.org This suggests that the proper regulation of glutamate, and by extension the activity of compounds like N-Methyl-DL-glutamic acid at NMDA receptors, is critical in preventing the hyperexcitability that leads to epilepsy. jneurosci.org Alterations in the expression and localization of glutamate receptors are also observed in chronic epilepsy, which can contribute to drug resistance. nih.gov Therefore, N-Methyl-DL-glutamic acid and related compounds are vital tools in research models to investigate the mechanisms of ictogenesis and epileptogenesis. nih.gov

| Research Area | Key Findings | Implication for Epilepsy |

| Receptor Function | NMDA receptors mediate slow excitatory potentials crucial for neuronal signaling. nih.govnih.gov | Dysregulation leads to neuronal hyperexcitability and seizures. nih.gov |

| Animal Models | Administration of NMDA agonists induces seizure activity. researchgate.net | Demonstrates a causal link between NMDA receptor activation and epileptogenesis. researchgate.net |

| Glutamate Transport | Blockade of glutamate transporters in immature neocortex leads to NMDA receptor-mediated seizures. jneurosci.org | Highlights the importance of glutamate clearance in preventing seizure onset. jneurosci.org |

| Chronic Epilepsy | Prolonged seizures alter the expression and location of glutamate receptors. nih.govnih.gov | Contributes to the progression of the disease and potential for drug resistance. nih.gov |

Huntington's Disease and N-Methyl-DL-glutamic Acid

The "excitotoxicity hypothesis" is a central theory in the pathogenesis of Huntington's Disease (HD), placing compounds like N-Methyl-DL-glutamic acid at the core of research into the disease's mechanisms. biorxiv.orgoup.com This hypothesis posits that the selective neurodegeneration of medium spiny neurons in the striatum is caused by excessive stimulation of glutamate receptors, particularly the NMDA receptor. nih.govnih.gov In animal models, the direct injection of NMDA receptor agonists into the striatum replicates the pattern of neuronal damage seen in HD patients. oup.comnih.gov

Evidence suggests that neurons in individuals with HD exhibit an enhanced sensitivity to NMDA receptor-mediated toxicity. biorxiv.orgnih.gov This vulnerability may be linked to the mutant huntingtin protein, which has been shown to enhance the function and toxicity of NMDA receptors. nih.govnih.gov This potentiation of NMDA receptor activity leads to excessive calcium (Ca2+) influx into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways. nih.govbiorxiv.org

Research using various HD models has consistently supported the role of NMDA receptor-mediated excitotoxicity. Studies in mouse models have found that altered NMDA receptor function is an early event in the disease's progression. biorxiv.orgnih.gov Furthermore, transcriptional upregulation of genes that encode for NMDA receptors has been identified in the medium spiny neurons of an ovine model of HD, occurring before the onset of motor symptoms or cell loss. biorxiv.org This indicates that excitotoxicity is not just a consequence of the disease but an early, initiating process. biorxiv.org The study of N-Methyl-DL-glutamic acid and its effects on NMDA receptors is therefore crucial for understanding the molecular pathways that lead to neuronal death in Huntington's Disease. nih.gov

| Model/Study Type | Finding | Relevance to Huntington's Disease |

| Excitotoxic Lesion Models | Intrastriatal injection of NMDA receptor agonists mimics HD's neuropathology. oup.comnih.gov | Supports the hypothesis that excitotoxicity is a primary mechanism of neuronal loss. nih.gov |

| Genetic Mouse Models | Enhanced NMDA receptor-mediated currents and toxicity are observed in neurons expressing mutant huntingtin. nih.gov | Links the genetic mutation directly to the mechanism of excitotoxicity. |

| Ovine HD Model | Transcriptional upregulation of NMDA receptor genes is seen in at-risk neurons before symptoms appear. biorxiv.org | Suggests that excitotoxicity is an early pathogenic event. biorxiv.org |

| In Vitro Studies | Mutant huntingtin potentiates NMDA receptor activity, leading to increased calcium influx and caspase activation. nih.gov | Elucidates the cellular and molecular cascade leading to cell death. |

Schizophrenia and N-Methyl-DL-glutamic Acid Hypofunction

A leading theory in the pathophysiology of schizophrenia is the NMDA receptor hypofunction hypothesis. nih.govcpn.or.krnih.gov This model proposes that reduced function of glutamatergic neurotransmission via NMDA receptors contributes significantly to the symptoms of the disorder, including cognitive deficits and negative symptoms. cpn.or.krfrontiersin.org This hypothesis is supported by the observation that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms in healthy individuals and worsen symptoms in patients with schizophrenia. nih.govdoi.org

In the context of this hypothesis, N-Methyl-DL-glutamic acid serves as a tool to probe the consequences of modulating NMDA receptor activity. Animal models are central to this research, where the administration of NMDA receptor antagonists is used to create a state of hypoglutamatergia that mimics aspects of schizophrenia. ntnu.noelsevierpure.com These models are invaluable for studying the downstream effects of NMDA receptor hypofunction on other neurotransmitter systems, such as the dopaminergic system, and for testing potential therapeutic compounds. nih.govntnu.no

Research suggests that NMDA receptor hypofunction may particularly affect specific types of neurons, such as parvalbumin-positive interneurons, leading to disinhibition of cortical circuits. nih.gov This disruption in the balance of excitation and inhibition could underlie the cognitive and perceptual disturbances seen in schizophrenia. doi.org The hypofunction of these receptors is considered a point of convergence for various genetic and environmental risk factors associated with the disease. nih.gov Therefore, investigating the pathways affected by compounds like N-Methyl-DL-glutamic acid is critical for developing new therapeutic strategies that target the glutamatergic system to manage schizophrenia. cpn.or.kr

| Research Focus | Key Findings | Relation to Schizophrenia |

| Pharmacological Models | NMDA receptor antagonists (ketamine, PCP) produce schizophrenia-like symptoms in humans and animals. nih.govdoi.org | Provides strong evidence for the NMDA receptor hypofunction hypothesis. cpn.or.kr |

| Cell-Specific Effects | NMDA receptor hypofunction in parvalbumin-positive interneurons leads to cortical disinhibition. nih.gov | May explain the cognitive deficits and disturbed neural oscillations in the disorder. doi.org |

| Neurodevelopment | NMDAR hypofunction during early postnatal development may contribute to later cognitive impairments. nih.gov | Suggests a neurodevelopmental origin for glutamatergic dysfunction in schizophrenia. nih.gov |

| Therapeutic Target | Enhancing NMDA receptor function via the glycine (B1666218) modulatory site is a potential therapeutic strategy. cpn.or.kr | Offers a novel approach to treating negative and cognitive symptoms. cpn.or.kr |

N-Methyl-DL-glutamic Acid in Other Neurological and Psychiatric Conditions

The role of glutamatergic neurotransmission, and specifically the function of NMDA receptors, extends beyond the conditions previously discussed, implicating compounds like N-Methyl-DL-glutamic acid in a wide range of neurological and psychiatric disorders. frontiersin.org Dysfunction in the glutamatergic system, either through hyperfunction (excitotoxicity) or hypofunction, is a common pathological theme. frontiersin.orgnih.gov

Neurodegenerative Diseases:

Alzheimer's Disease: Over-activation of NMDA receptors is believed to contribute to the neurotoxicity and neuronal loss characteristic of Alzheimer's disease. mdpi.comnih.gov The dysregulation of glutamate homeostasis is a key factor in the synaptic dysfunction and cognitive decline observed in patients. mdpi.com

Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is also implicated in the degeneration of motor neurons in ALS. nih.gov

Psychiatric Disorders:

Major Depressive Disorder (MDD): Evidence suggests that abnormalities in glutamatergic signaling play a role in the pathophysiology of depression. nih.govfrontiersin.org The rapid antidepressant effects of the NMDA receptor antagonist ketamine have highlighted the therapeutic potential of targeting this system. frontiersin.org

Bipolar Disorder: Similar to depression, glutamatergic dysfunction is thought to be involved in the development of bipolar disorder. nih.gov

Other Conditions:

Anti-NMDA Receptor Encephalitis: This autoimmune disorder, characterized by the presence of antibodies against the NMDA receptor, leads to a state of severe receptor hypofunction. frontiersin.org The resulting symptoms can include psychosis, seizures, and cognitive impairment, directly linking reduced NMDA receptor function to a broad spectrum of neuropsychiatric manifestations. frontiersin.org

Age-Related Cognitive Decline: A decline in NMDA receptor function is associated with the cognitive changes that occur during normal aging. frontiersin.org

This body of research underscores the critical importance of balanced glutamatergic activity for normal brain function. N-Methyl-DL-glutamic acid and related molecules are therefore invaluable in experimental models designed to explore the common and distinct pathological mechanisms across these diverse disorders. nih.gov

Cytotoxic Effects of N-Methyl-DL-glutamic Acid in Research

In a research context, N-Methyl-DL-glutamic acid and related excitatory amino acids are utilized to induce and study cytotoxic effects, a process often termed excitotoxicity. frontiersin.orgmdpi.com This phenomenon occurs when excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. mdpi.comnih.gov

The transition of glutamate from a vital neurotransmitter to a potent neurotoxin is a key area of investigation. nih.gov Research using cultured neurons has shown that this transition is facilitated when cellular energy levels are compromised. nih.gov Under conditions of metabolic stress, such as the absence of glucose or oxygen, the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel is relieved. nih.gov This allows for persistent receptor activation by agonists, leading to a massive influx of calcium ions (Ca2+), which in turn activates intracellular degradation pathways, promotes the formation of reactive oxygen species, and ultimately results in cell death. mdpi.combmbreports.org

Glutamate-induced cytotoxicity is a common experimental model used to investigate the mechanisms of neuronal injury in a variety of neurodegenerative diseases and to screen for potential neuroprotective agents. frontiersin.orgbmbreports.org For example, in vitro studies on hippocampal cells and primary cultured neurons use glutamate to induce cell death, mitochondrial dysfunction, and oxidative damage. frontiersin.org These models allow researchers to dissect the molecular signaling pathways involved in excitotoxicity and to identify compounds that can mitigate these damaging effects. bmbreports.org

| Experimental Model | Mechanism of Cytotoxicity | Research Application |

| Cultured Cerebellar Neurons | Reduced cellular energy levels relieve the Mg2+ block of the NMDA receptor, enabling persistent activation and neuronal damage. nih.gov | Understanding the interplay between metabolic stress and excitotoxicity. nih.gov |

| Hippocampal Cells (HT22) | Glutamate exposure leads to oxidative stress, mitochondrial dysfunction, and cell death. frontiersin.org | Modeling neurodegenerative processes and screening for neuroprotective drugs. frontiersin.org |

| Primary Cortical Neurons | High concentrations of glutamate induce an increase in reactive oxygen species and can trigger autophagic cell death. bmbreports.org | Investigating the specific pathways of neuronal death and the potential for therapeutic intervention. bmbreports.org |

Analytical and Methodological Approaches in N Methyl Dl Glutamic Acid Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of NMDA in complex biological matrices. Due to the compound's structural properties, its detection and quantification often require specialized methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids and their derivatives. However, secondary amino acids like NMDA lack a natural chromophore or fluorophore, making direct detection by UV-Vis or fluorescence detectors challenging. To overcome this, pre-column or post-column derivatization is employed. This process involves reacting the analyte with a reagent to form a derivative that is easily detectable. who.int

A significant challenge in NMDA analysis is the separation of its D- and L-enantiomers, which often exhibit different biological activities. Chiral derivatization, where NMDA is reacted with a chiral reagent, forms diastereomers that can be separated on a standard achiral stationary phase. chiralpedia.com

One established method uses the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent. This reagent reacts with NMDA in a one-step process to form diastereomers that can be separated by reverse-phase HPLC and detected by UV absorption at 340 nm. nih.govresearchgate.net This method is advantageous as it does not require prior removal of primary amino acids, which can interfere with other techniques. nih.gov Using this approach, detection levels as low as 5–10 picomoles can be achieved, with a typical HPLC run time of less than 40 minutes. nih.govresearchgate.net

Table 1: Example HPLC Method for Chiral Separation of NMDA

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | ODS-Hypersil |

| Derivatization Reagent | N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2) |

| Mobile Phase | Gradient of TFA/water and TFA/acetonitrile |

| Detection | UV Absorbance at 340 nm |

| Detection Limit | 5-10 picomoles |

| Run Time | < 40 minutes |

This table summarizes a method described for the detection of N-methyl-D-aspartate (NMDA) and N-methyl-D-glutamate (NMDG) in biological tissues. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantitative analysis of small molecules in complex biological samples. uab.edubioanalysis-zone.com This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. For compounds like NMDA, LC-MS/MS can provide accurate quantification without the need for derivatization, although separation of isomers can still be a challenge. chem-agilent.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer, where the analyte is ionized and fragmented. The instrument then detects specific parent-to-daughter ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces matrix interference. sciex.com The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring accurate quantification. nih.gov

LC-MS/MS has been successfully applied to quantify NMDA and related amino acids in various biological samples, including brain tissue. researchgate.net The method's high sensitivity allows for the detection of low concentrations, which is essential for studying its role in neurotransmission. restek.com

Radioligand Binding Studies for Receptor Characterization

Radioligand binding assays are a fundamental pharmacological tool used to quantify and characterize receptor-ligand interactions. nih.govgiffordbioscience.com These assays have been instrumental in studying the NMDA receptor. springernature.com The technique involves incubating a biological sample (e.g., brain membranes, cultured cells) with a radiolabeled ligand (a radioactive version of a drug or neurotransmitter). nih.gov

The first assays for the NMDA receptor utilized NMDA-sensitive [3H]glutamate binding. springernature.comnih.gov By measuring the amount of radioactivity bound to the tissue, researchers can determine key receptor properties such as density (Bmax) and the ligand's affinity (Kd). giffordbioscience.com Competition binding assays, where an unlabeled compound is used to displace the radioligand, are used to determine the affinity (Ki) of new drugs for the receptor. giffordbioscience.com

Various radioligands have been developed to probe different sites on the NMDA receptor complex. radiologykey.com For example, [3H]MK-801 and [3H]TCP are used to label the ion channel pore, while other ligands target the glutamate (B1630785), glycine (B1666218), or polyamine binding sites. researchgate.netovid.combohrium.com Quantitative autoradiography can be combined with these binding assays to visualize the anatomical distribution of NMDA receptors in brain sections, revealing high densities in regions like the hippocampus and cerebral cortex. nih.govnih.gov

Table 2: Key Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Assay Type |

|---|---|---|

| Kd (Dissociation Constant) | Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. | Saturation Assay |

| Bmax (Maximum Binding Capacity) | Represents the total density of receptors in the sample. | Saturation Assay |

| Ki (Inhibition Constant) | Represents the affinity of an unlabeled competitor compound for the receptor. | Competition Assay |

| IC50 (Inhibitory Concentration 50%) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Competition Assay |

This table outlines the primary parameters obtained from different types of radioligand binding assays used to characterize receptors. giffordbioscience.comgiffordbioscience.com

In Vivo and In Vitro Experimental Models

To understand the functional role of N-Methyl-DL-glutamic acid, particularly the D-isomer, researchers utilize various experimental models that replicate aspects of normal physiology and disease.

Animal models, especially in rodents, are critical for studying the systemic effects of NMDA receptor activation. Direct administration of NMDA or its agonists into the brain of rats or mice is a widely used method to induce excitotoxicity—a process of nerve cell damage or death caused by excessive stimulation by excitatory neurotransmitters. nih.gov This NMDA-induced excitotoxicity serves as a model for various neurological conditions, including stroke, traumatic brain injury, and epilepsy. nih.govresearchgate.netmdpi.com

For instance, intracerebral injection of NMDA can produce localized lesions characterized by neuronal loss, which can be quantified using histological techniques like Nissl staining. researchgate.net Researchers can then assess the neuroprotective effects of potential therapeutic compounds by administering them before or after the NMDA-induced injury. Behavioral tests are also employed to measure functional deficits, such as changes in motor coordination or cognitive function, resulting from the NMDA-induced brain damage. researchgate.net Genetic rodent models, such as the Flinders Sensitive Line (FSL) rat model of depression, are also used to study alterations in the glutamate system, including resting glutamate levels and dynamics. nih.gov

In vitro models using cell cultures provide a controlled environment to investigate the molecular and cellular mechanisms of NMDA action. nih.gov Primary cortical or hippocampal neurons, as well as immortalized neuronal cell lines, are commonly used. sygnaturediscovery.comnih.gov Exposing these cultures to NMDA allows for the detailed study of excitotoxic cell death pathways. mdpi.comsygnaturediscovery.com

In these systems, researchers can measure various parameters to assess neuronal injury, including cell viability (e.g., using ATP content assays), membrane integrity (e.g., lactate (B86563) dehydrogenase release), and apoptosis. researchgate.netmdpi.com Furthermore, techniques like calcium imaging are used to monitor the influx of calcium ions through the NMDA receptor channel, a critical event that initiates the excitotoxic cascade. upenn.edufrontiersin.org These cell-based assays are invaluable for screening neuroprotective compounds and dissecting the specific signaling pathways involved in NMDA receptor-mediated neurotoxicity. sygnaturediscovery.comnih.gov For example, studies have used cultured neurons to show that NMDA antagonists can protect against mechanical injury, suggesting a role for endogenous excitatory amino acids in propagating neuronal damage. nih.gov

Molecular Imaging Techniques for N-Methyl-DL-glutamic Acid Analogues

Molecular imaging techniques provide a non-invasive window into the biochemical processes of the living brain. For compounds like N-Methyl-DL-glutamic acid and its analogues, which interact with the glutamatergic system, these methods are invaluable for studying receptor distribution, neurochemical concentrations, and the functional dynamics of neurotransmission. Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) are two powerful, complementary modalities used in this research domain.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological targets, such as neurotransmitter receptors. researchgate.net The methodology involves administering a radiotracer—a biologically active molecule labeled with a short-lived positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). As the isotope decays, it emits positrons that, upon annihilation with electrons, produce two gamma rays detected by the PET scanner. This allows for the three-dimensional mapping of the radiotracer's distribution in the body.

In the context of N-Methyl-DL-glutamic acid analogues, PET imaging focuses on visualizing and quantifying components of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). chimia.chnih.gov The development of effective PET radiotracers for these targets has been a significant area of research, though it has faced considerable challenges. acs.orgnih.gov For NMDA receptors, a major hurdle has been designing ligands that can specifically bind to the receptor in its complex, multi-subunit structure within the living brain. mdpi.commdpi.com Early efforts targeting the ion channel's phencyclidine (PCP) or MK-801 binding site were often hampered by high nonspecific binding and the requirement that the ion channel be in an open state for the tracer to bind. mdpi.comnih.gov

More recent research has focused on developing subtype-selective tracers, particularly for the GluN2B subunit of the NMDA receptor, as well as for various metabotropic glutamate receptors like mGluR5. chimia.chnih.gov These efforts have led to the creation of several promising radioligands that have been evaluated in preclinical and, in some cases, clinical studies. nih.gov These tracers allow researchers to investigate the density and distribution of these receptors, which is crucial for understanding their role in various neurological and psychiatric disorders. nih.govmdpi.com

| Radiotracer | Target | Key Findings | Affinity Data |

|---|---|---|---|

| [11C]ABP688 | mGluR5 (allosteric site) | First successful PET tracer for imaging mGluR5 in humans. Ex vivo autoradiography showed high accumulation in mGluR5-rich regions like the striatum and hippocampus. chimia.chnih.gov Clinical studies have shown reduced mGluR5 binding in patients with depression. nih.gov | Kd = 1.7 nM (rat brain) nih.gov |

| [18F]PSS232 | mGluR5 | An 18F-labeled tracer evaluated in human subjects, offering the advantage of a longer half-life compared to 11C. chimia.chnih.gov | Not specified in sources. |

| [11C]Me-NB1 | NMDA Receptor (GluN2B subunit) | A novel tracer that has progressed to first-in-human studies. chimia.chradiologybusiness.com Preclinical studies in rats demonstrated its utility in receptor occupancy studies with GluN2B antagonists. chimia.ch | Not specified in sources. |

| [18F]OF-NB1 | NMDA Receptor (GluN2B subunit) | Evaluated in non-human primates. Showed dose-dependent blocking with a GluN2B antagonist (CP-101,606). chimia.chmdpi.com | ID50 = 8.1 µmol/kg mdpi.com |

| [18F]3 | NMDA Receptor (Ion channel) | An early tracer targeting the TCP binding site. In monkey PET studies, uptake could be increased by NMDA administration, suggesting it may reflect the receptor's activation state rather than just its density. nih.gov | Ki = 38 nM nih.gov |

| [123I]CNS 1261 | NMDA Receptor (Ion channel) | Developed for SPECT imaging, it is considered one of the most advanced ion channel radiotracers for imaging NMDA receptors to date. nih.gov | Ki = 4.2 nM nih.gov |

Magnetic Resonance Spectroscopy (MRS) for Glutamatergic Modulators

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of various neurochemicals in a specific brain region (voxel). nih.govnih.gov Unlike MRI, which images the spatial distribution of water protons to create anatomical images, MRS measures the signals from protons in other molecules, or metabolites. Because the resonant frequency of a proton is slightly shifted by its local chemical environment, MRS can distinguish between different compounds. radiologykey.com

For research into glutamatergic modulators, proton MRS (¹H-MRS) is particularly valuable as it can measure the concentrations of glutamate (Glu) and glutamine (Gln). nih.gov However, the molecular structures of glutamate and glutamine are very similar, causing their spectral signals to significantly overlap, especially at lower magnetic field strengths. nih.govmsu.edu Consequently, many studies report the combined concentration of glutamate and glutamine, often referred to as "Glx". nih.govnih.gov

Advanced MRS techniques and higher magnetic field strengths (e.g., 3T, 4T, and 7T) have improved the ability to reliably separate the glutamate and glutamine signals. msu.edupsychiatryonline.orgoup.com Methodologies such as short echo time (TE) STEAM and PRESS sequences, TE-averaged PRESS, and spectral editing techniques like HERMES are employed to enhance the accuracy of these measurements. nih.govoup.comnih.gov

Functional MRS (fMRS) is an extension of this technique that measures dynamic changes in metabolite concentrations in response to a task or stimulus. frontiersin.orgnih.gov This approach has been used to demonstrate task-related increases in glutamate levels in specific brain regions, providing insights into the neurochemical dynamics of brain activation. frontiersin.org For example, studies have consistently shown a 2-4% increase in glutamate levels in the visual cortex in response to visual stimulation. frontiersin.org These methodological advancements allow researchers to investigate the glutamatergic system's role in both normal brain function and in various pathological conditions. nih.govfrontiersin.org

| MRS Technique | Metabolite(s) Measured | Brain Region | Key Research Finding |

|---|---|---|---|

| Short TE ¹H-MRS (4.0T) | Glutamate, Glutamine | Anterior Cingulate, Thalamus | Significantly higher levels of glutamine were found in both the anterior cingulate cortex and thalamus of never-treated patients with schizophrenia compared to healthy controls. psychiatryonline.org |